2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole
Description
Properties
CAS No. |
138235-70-8 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-methyl-10H-indeno[1,2-g][1,3]benzoxazole |
InChI |
InChI=1S/C15H11NO/c1-9-16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)17-9/h2-7H,8H2,1H3 |
InChI Key |
YWCLHQLVCAVIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
1,3-Oxazole derivatives vary significantly in bioactivity based on substituents and fused ring systems. Below is a comparative analysis of 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole with structurally related compounds:
Key Observations
Rigidity and π-System Effects: The fused fluorene system in this compound enhances structural rigidity compared to monocyclic oxazoles (e.g., 4-hydroxyphenyl-1,3-oxazole). This rigidity is theorized to improve receptor-binding selectivity, as seen in other fused heterocycles like imidazo-oxazole derivatives .
Electron-Donor/Acceptor Effects: Unlike nitro- or hydroxyl-substituted oxazoles, the methyl group is electron-donating, which could alter frontier molecular orbital energies and redox activity, impacting interactions with biological targets .
Biological Activity Trends: Antimicrobial Activity: Simple oxazoles (e.g., 4-hydroxyphenyl-1,3-oxazole) show moderate antimicrobial activity at high concentrations (200 μg/mL), while fused systems like 2-nitroimidazo[2,1-b][1,3]oxazole exhibit potent broad-spectrum effects . The fluoreno-oxazole’s activity remains unconfirmed but may align with fused analogs. Cytotoxicity: Monocyclic 1,3-oxazoles demonstrate significant toxicity to Daphnia magna , suggesting that the fluoreno derivative’s structural complexity might mitigate or enhance this effect depending on substituent interactions.
Therapeutic Potential: Oxazole derivatives with extended π-systems, such as almazole D, have shown success as marine-derived antibacterial agents . The fluoreno-oxazole’s fused system could similarly target DNA topoisomerases or microbial enzymes, though empirical validation is needed.
Preparation Methods
Example Protocol:
- Synthesis of Fluorene-β-Hydroxyamide :
Fluorenone is reacted with a methyl-substituted hydroxylamine derivative under basic conditions to yield the corresponding β-hydroxyamide. - Cyclization :
The β-hydroxyamide is treated with POCl₃ at reflux (80–100°C) for 4–6 hours, leading to the formation of the oxazole ring via elimination of water. - Purification :
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Key Considerations :
- The methyl group at position 2 may originate from the hydroxylamine reagent (e.g., N-methylhydroxylamine) or via post-cyclization alkylation.
- Yield optimization requires careful control of stoichiometry and reaction temperature.
Coupling Reactions with Preformed Oxazole Moieties
An alternative approach involves coupling a preformed oxazole fragment to a functionalized fluorene backbone. This method is advantageous for introducing structural diversity but requires precise regioselectivity.
Example Protocol:
- Preparation of 2-Methyloxazole :
2-Methyloxazole is synthesized via the Robinson-Gabriel synthesis, involving cyclodehydration of N-acyl-β-amino alcohols. - Functionalization of Fluorene :
Fluorene is brominated at the 1-position using Br₂ in the presence of FeBr₃, followed by Suzuki-Miyaura coupling with a boronic ester derivative of 2-methyloxazole. - Cyclization to Fused System :
Intramolecular Heck or Ullmann coupling facilitates ring closure, forming the fused fluoreno-oxazole structure.
Key Considerations :
- Transition metal catalysts (e.g., Pd/C, Fe(AcAc)₃) are critical for coupling efficiency.
- Solvent choice (e.g., toluene, DCM) impacts reaction kinetics and byproduct formation.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) offer a streamlined route to complex heterocycles. For 2-Methyl-10H-fluoreno[2,1-D]oxazole , a plausible MCR involves condensation of fluorenone, methyl isocyanide, and an aldehyde.
Example Protocol:
- Reagent Mixing :
Fluorenone, methyl isocyanide, and formaldehyde are combined in acetonitrile under inert atmosphere. - Catalytic Cyclization :
Addition of a Lewis acid catalyst (e.g., ZnCl₂) at 60°C drives the formation of the oxazole ring. - Workup :
The product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.
Key Considerations :
- MCRs often suffer from low regioselectivity, necessitating optimization of molar ratios and catalyst loading.
Post-Synthetic Modification of Fluoreno-Oxazole Precursors
Introducing the methyl group post-cyclization provides flexibility in functionalization.
Example Protocol:
- Synthesis of Unsubstituted Fluoreno-Oxazole :
Fluorene-1-carboxylic acid is converted to its acid chloride, then reacted with hydroxylamine to form an hydroxamic acid, followed by POCl₃-mediated cyclization. - Methylation :
The unsubstituted oxazole undergoes Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃, introducing the methyl group at position 2.
Key Considerations :
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield Range | Key Reagents | Purification | Scalability |
|---|---|---|---|---|
| Cyclodehydration | 40–60% | POCl₃, β-hydroxyamide | Column chromatography | Moderate |
| Coupling Reactions | 30–50% | Pd/C, Suzuki reagents | Recrystallization | Low |
| Multicomponent Reactions | 25–45% | ZnCl₂, methyl isocyanide | Distillation | High |
| Post-Synthetic Methylation | 50–70% | AlCl₃, CH₃I | Solvent extraction | High |
Mechanistic Insights and Optimization Strategies
- Cyclodehydration : Protonation of the hydroxyl group by POCl₃ initiates nucleophilic attack by the amide nitrogen, followed by elimination of H₂O.
- Coupling Reactions : Oxidative addition of the fluorene bromide to Pd(0) precedes transmetalation with the oxazole boronic ester, culminating in reductive elimination.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may degrade sensitive intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, microwave-assisted techniques (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency compared to traditional thermal methods . Solvent selection (e.g., DMF for polar intermediates or toluene for non-polar steps) significantly impacts reaction kinetics and product distribution . Optimization should prioritize yield (>70%) and purity (validated via HPLC or LC-MS).
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
- Methodology : Use a combination of NMR (¹H/¹³C, COSY, and NOESY) to resolve aromatic protons and confirm substituent positions. X-ray crystallography is critical for absolute configuration determination, as seen in analogous fused heterocycles . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate functional groups (e.g., oxazole C=N stretch at ~1650 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in vitro?
- Methodology : Assess solubility in DMSO (commonly >10 mM for biological assays) and aqueous buffers (pH 7.4). Stability studies under varying temperatures (4°C vs. ambient) and light exposure should be conducted via UV-Vis spectroscopy or HPLC to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structural analogs of this compound?
- Methodology : Compare bioactivity datasets using SAR (Structure-Activity Relationship) analysis. For example, fluorophenyl substitutions in analogous oxazole derivatives show enhanced antitumor activity (IC₅₀ < 10 μM) compared to methoxy groups . Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and computational docking studies to identify critical binding motifs .
Q. What strategies are effective for optimizing selectivity in catalytic reactions involving this compound’s oxazole ring?
- Methodology : Employ transition metal catalysts (e.g., Pd/Cu for cross-coupling) with ligand systems (e.g., PPh₃ or BINAP) to control regioselectivity. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (0°C to reflux) can minimize side products like over-oxidized derivatives . Monitor reaction progress via TLC or in-situ FTIR.
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodology : Use DFT (Density Functional Theory) to calculate HOMO-LUMO gaps and predict redox stability. Molecular dynamics simulations (e.g., AMBER or GROMACS) assess membrane permeability (logP < 3 recommended for oral bioavailability). ADMET predictors (e.g., SwissADME) can prioritize derivatives with low CYP450 inhibition .
Q. What experimental approaches validate the mechanism of action (MOA) for this compound in biological systems?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. CRISPR-Cas9 knockout models can confirm target engagement (e.g., kinase inhibition). For fluorescence-based tracking, synthesize a BODIPY-conjugated analog .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodology : Implement DoE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, moisture levels). Use statistical tools (e.g., ANOVA) to quantify variability sources. Reproducibility is enhanced by strict inert atmosphere control (N₂/Ar) and standardized quenching protocols .
Q. What are the best practices for reporting crystallographic data to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
